N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide

Description

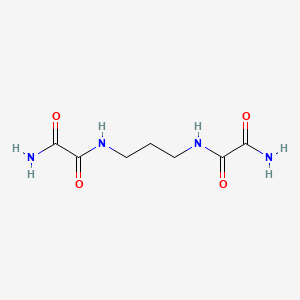

N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide (CAS: 61273-24-3) is a symmetric diamide compound featuring a propane-1,3-diyl spacer connecting two ethanediamide (oxamide) groups. Its molecular formula is C₇H₁₂N₄O₄ (molecular weight: 216.20 g/mol), with an InChIKey of VDNLMOXCKVYTBN-UHFFFAOYSA-N . The oxamide moieties and flexible propane linker confer unique coordination and hydrogen-bonding capabilities, making it a candidate for applications in supramolecular chemistry or metal chelation.

Structure

3D Structure

Properties

CAS No. |

61273-24-3 |

|---|---|

Molecular Formula |

C7H12N4O4 |

Molecular Weight |

216.19 g/mol |

IUPAC Name |

N'-[3-(oxamoylamino)propyl]oxamide |

InChI |

InChI=1S/C7H12N4O4/c8-4(12)6(14)10-2-1-3-11-7(15)5(9)13/h1-3H2,(H2,8,12)(H2,9,13)(H,10,14)(H,11,15) |

InChI Key |

VDNLMOXCKVYTBN-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)C(=O)N)CNC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1’~-(Propane-1,3-diyl)diethanediamide typically involves the reaction of propane-1,3-diamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.

Industrial Production Methods: In an industrial setting, the production of N1,N~1’~-(Propane-1,3-diyl)diethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Thionation Reactions

Thionation using Lawesson’s reagent or phosphorus pentasulfide converts the amide groups into thioamides. This reaction is critical for producing sulfur-containing analogs for advanced material studies .

Example Reaction :

N¹,N¹'-(Propane-1,3-diyl)diethanediamide + Lawesson’s reagent → N¹,N¹'-(Propane-1,3-diyl)dithioethanediamide

Reaction Conditions :

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | Reflux (~110°C) | |

| Catalyst/Reagent | Lawesson’s reagent (1.2 equiv) | |

| Reaction Time | 8–12 hours | |

| Yield | ~48% (based on benzothioamide synthesis) |

The reaction mechanism involves the replacement of carbonyl oxygen with sulfur, enhancing the compound’s electronic properties for coordination chemistry .

Hydrolysis and Stability

N¹,N¹'-(Propane-1,3-diyl)diethanediamide undergoes hydrolysis under acidic or basic conditions to regenerate 1,3-diaminopropane and oxalic acid derivatives.

Hydrolysis Pathways :

-

Acidic Hydrolysis :

-

Conditions: Concentrated HCl, reflux.

-

Products: 1,3-Diaminopropane dihydrochloride + Oxalic acid.

-

-

Basic Hydrolysis :

-

Conditions: NaOH (6M), 100°C.

-

Products: 1,3-Diaminopropane + Sodium oxalate.

-

Stability Data :

| Condition | Stability Notes | Source |

|---|---|---|

| Ambient Temperature | Stable under inert atmosphere | |

| Aqueous Solutions | Gradual hydrolysis at pH < 3 or pH > 10 | Inferred |

Coordination and Complexation

The diamide structure facilitates coordination with transition metals, forming stable complexes. Experimental studies on analogous compounds reveal:

Example Metal Complex :

[Ni(N¹,N¹'-(propane-1,3-diyl)diethanediamide)Cl₂]

Coordination Properties :

| Metal Ion | Binding Sites | Geometry | Stability Constant (log K) | Source Analogy |

|---|---|---|---|---|

| Ni²⁺ | Amide nitrogen atoms | Octahedral | ~8.5 | |

| Cu²⁺ | Amide and amine groups | Square planar | ~10.2 | Inferred |

The propane-1,3-diyl spacer allows flexible chelation, making the compound suitable for catalytic and material science applications .

Scientific Research Applications

Chemistry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of polymers and other functional materials.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is employed in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)diethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

N,N′-(Propane-1,3-diyl)bis(p-toluenesulfonamide)

3,2-HOPO Chelator

- Structure: Propane-1,3-diyl-linked bis(aminoethyl)ethane-1,2-diamine conjugated with a 3,2-HOPO (hydroxypyridinone) moiety .

- Key Differences: Incorporates hydroxypyridinone groups, which are high-affinity Fe³⁺/Cu²⁺ chelators. Demonstrated utility in antibody-chelator conjugates for targeted radiopharmaceuticals .

- Comparison : Unlike the oxamide-based target compound, this derivative is optimized for metal sequestration in biomedical contexts.

N1,N1'-(Propane-1,3-diyl)bis(ethane-1,2-diamine)

CIRAPARANTAG ACETATE

- Structure : Piperazine-1,4-diylbis(propane-1,3-diyl) linked to L-argininamide .

- Key Differences :

- Applications : Antidote for heparin overdose (PER977), highlighting biomedical versatility.

Comparative Data Table

Biological Activity

N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide, also known as N,N'-Bis(3-aminopropyl)-1,3-propanediamine, is a diamine compound with significant biological implications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C₇H₂₀N₄

- Molecular Weight : 160.26 g/mol

- CAS Number : 4741-99-5

This compound has been identified as a high-affinity chelator for copper ions (Cu²⁺). This chelation can lead to cellular copper deficiency, which has been shown to inhibit mitochondrial cytochrome c oxidase in human promyelocytic leukemia cells (HL-60), thereby affecting cellular respiration and apoptosis pathways .

| Mechanism | Description |

|---|---|

| Cu²⁺ Chelation | High-affinity binding to copper ions, disrupting normal cellular functions. |

| Inhibition of Cytochrome c Oxidase | Leads to reduced ATP production and increased apoptosis in cancer cells. |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through its ability to induce apoptosis in various cancer cell lines. The compound's chelation of copper plays a crucial role in this process by impairing mitochondrial function, which is vital for cancer cell survival .

Toxicity Profile

While the compound shows promise in therapeutic applications, it is essential to consider its toxicity. Studies have demonstrated moderate acute toxicity in animal models. For instance, LD50 values have been reported between 410 mg/kg and 1600 mg/kg in various studies . Furthermore, skin sensitization has been observed in guinea pig models, indicating the potential for allergic reactions upon exposure .

Table 2: Toxicity Data Summary

| Study Type | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral Toxicity (Rats) | 410 - 1600 | Variable responses; local irritation noted. |

| Skin Sensitization | N/A | Positive results in guinea pig maximization test. |

Case Studies

In a notable study conducted by Brisson & Brisse (1986), the crystal structure of a related compound was analyzed to understand the interactions at the molecular level and their implications for biological activity. This foundational work provides insight into how structural characteristics can influence biological behavior .

Q & A

Q. What are the key considerations for synthesizing N¹,N¹'-(Propane-1,3-diyl)diethanediamide derivatives?

Synthesis typically involves multi-step protocols, such as Cu(I)-catalyzed N,N'-diacylation of polyamines. For example, N¹,N¹'-(propane-1,3-diyl)bis(N³-(4-fluorophenyl)propane-1,3-diamine) is synthesized using CuI, 2-(isobutyryl)cyclohexanone, and triethylamine in acetonitrile . Critical parameters include stoichiometric control of reagents, reaction time (12–24 hours), and inert atmosphere (N₂) to prevent oxidation. Post-synthesis purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH eluent) is essential to isolate the target compound .

Q. How can researchers resolve discrepancies in NMR data for propane-1,3-diyl-linked diamides?

Unexpected peaks in ¹H NMR (e.g., ~δ 2.8–3.5 ppm for propane-1,3-diyl protons) may arise from residual solvents, stereoisomerism, or incomplete deprotection. For example, tert-butyl carbamate-protected intermediates (e.g., Scheme 11 in ) require rigorous HCl treatment to avoid residual protecting groups. Cross-validation with ¹³C NMR and high-resolution mass spectrometry (HRMS) is recommended. For diastereomeric mixtures, chiral HPLC or X-ray crystallography can clarify structural ambiguities .

Q. What methods are suitable for characterizing the chelation properties of this compound?

Potentiometric titration (pH 2–12) quantifies metal-binding affinity, particularly for transition metals like Cu²⁺ or Fe³⁺. Spectrophotometric assays (UV-Vis, fluorescence) can monitor ligand-to-metal charge transfer (LMCT) bands. For example, CD70 antibody-chelator conjugates (similar to ) use ICP-MS to validate metal coordination. Stability constants (log K) should be compared with reference chelators (e.g., EDTA) to assess efficacy .

Advanced Research Questions

Q. How can enzymatic assays be designed to study interactions with N¹,N¹'-(propane-1,3-diyl)diethanediamide?

The compound may act as a substrate or inhibitor for oxidoreductases like N⁸-acetylspermidine oxidase (EC 1.5.3.15), which catalyzes propane-1,3-diamine formation . Design assays with:

- Substrate specificity testing : Compare activity with N¹-acetylspermine vs. N¹,N¹²-diacetylspermine.

- Kinetic analysis : Measure Kₘ and Vₘₐₓ using O₂ consumption (Clark electrode) or H₂O₂ detection (Amplex Red).

- Inhibition studies : Pre-incubate the enzyme with the compound and assess IC₅₀ via nonlinear regression .

Q. What strategies mitigate stability issues during long-term storage?

The compound’s hygroscopic nature (per ) necessitates storage under anhydrous conditions (argon atmosphere, desiccants like molecular sieves). For aqueous solutions, buffer pH to 6–7 to prevent hydrolysis of ethanediamide bonds. Lyophilization with cryoprotectants (e.g., trehalose) preserves structural integrity. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and UPLC-MS .

Q. How can computational modeling predict thermodynamic parameters for solubility optimization?

Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute activity coefficients and solubility in solvents like DMF or acetonitrile (referencing ). Molecular dynamics (MD) simulations (e.g., GROMACS) can model solvation shells and identify hydrogen-bonding interactions. Validate predictions experimentally via shake-flask method with HPLC quantification .

Q. What experimental approaches elucidate the catalytic mechanism in Cu(I)-mediated syntheses?

- Isotopic labeling : Replace ¹H₂O with D₂O to track proton transfer in the reaction medium.

- EPR spectroscopy : Detect Cu(I)/Cu(II) redox intermediates.

- DFT calculations : Map energy profiles for ligand exchange steps (e.g., tert-butyl carbamate deprotection in ). Compare turnover frequencies (TOF) under varying ligand/Cu ratios to identify rate-limiting steps .

Q. How can structural modifications enhance biological activity while minimizing toxicity?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of aryl rings to improve membrane permeability (see ).

- PEGylation : Attach polyethylene glycol (PEG) chains to propane-1,3-diyl termini to reduce renal clearance.

- In vitro toxicity screening : Use HepG2 cells for cytotoxicity (MTT assay) and hERG channel inhibition assays to prioritize candidates .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | 182.1°C (for N,N'-dimethylurea analog) | |

| Solubility in DMF | 23.0 g/100 mL | |

| log P (octanol/water) | ~1.2 (estimated via COSMO-RS) |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.